Physicochemical properties of 2,2,2-Trifluoro-N-propylacetimidamide
Physicochemical properties of 2,2,2-Trifluoro-N-propylacetimidamide
Technical Monograph: 2,2,2-Trifluoro-N-propylacetimidamide
Executive Summary
2,2,2-Trifluoro-N-propylacetimidamide (CAS 815-46-3) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles and as a bioisostere in medicinal chemistry. Unlike typical amidines which are strong bases (pKa ~12), the presence of the trifluoromethyl (
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | 2,2,2-Trifluoro-N-propylethanimidamide |
| CAS Number | 815-46-3 |
| Molecular Formula | |
| Molecular Weight | 154.13 g/mol |
| SMILES | CCCNC(=N)C(F)(F)F |
| Structure Note | Exists as a tautomeric mixture, though the |
Structural Insight: The molecule features a strong electron-withdrawing trifluoromethyl group (
Physicochemical Profile
The defining characteristic of 2,2,2-Trifluoro-N-propylacetimidamide is its anomalous basicity compared to non-fluorinated amidines.
| Property | Value / Range | Technical Context |
| Physical State | Colorless to pale yellow liquid | Low molecular weight and lack of strong intermolecular ionic lattice (unlike salts). |
| pKa (Conjugate Acid) | 6.3 – 6.8 (Estimated) | Critical Insight: While acetamidine has a pKa ~12.4, the |
| LogP (Octanol/Water) | ~1.1 – 1.4 | More lipophilic than acetamidine due to the |
| H-Bond Donors | 1 (2 in protonated form) | Crucial for bidentate binding in enzyme active sites. |
| H-Bond Acceptors | 1 | The imine nitrogen. |
| Boiling Point | ~35–40 °C at 11 mmHg | Volatile; requires careful handling under vacuum. |
Protonation & Hydrolysis Equilibrium
The reduced basicity means this compound exists largely as the neutral free base at physiological pH (7.4), facilitating membrane permeability. However, the electrophilic carbon makes it susceptible to nucleophilic attack by water.
Figure 1: The equilibrium between the neutral and protonated forms determines bioactivity, while the irreversible hydrolysis pathway represents the primary stability risk.
Synthetic Pathways
Direct handling of trifluoroacetonitrile (gas, bp -64 °C) is hazardous. The recommended laboratory protocol utilizes a "Two-Chamber" approach or in-situ generation to ensure safety.
Protocol: Ex-Situ Generation & Amine Addition
Principle: Trifluoroacetonitrile is generated by dehydrating trifluoroacetamide and immediately reacted with propylamine in a closed system.
-
Precursor Preparation:
-
Reagents: Trifluoroacetamide (1.0 eq), Trifluoroacetic anhydride (TFAA, 1.2 eq), Pyridine (2.0 eq).
-
Setup: A two-chamber glass reactor (e.g., H-tube or connected flasks). Chamber A contains the dehydration mixture; Chamber B contains Propylamine (1.1 eq) in dry THF at 0°C.
-
-
Generation (Chamber A):
-
Add TFAA dropwise to the Trifluoroacetamide/Pyridine mixture. The exotherm initiates the formation of Trifluoroacetonitrile gas (
).
-
-
Trapping (Chamber B):
-
The
gas diffuses into Chamber B and reacts with the cold Propylamine solution. -
Reaction:
.
-
-
Work-up:
-
Concentrate the THF solution under reduced pressure (do not heat above 40°C).
-
Purification: Distillation under reduced pressure is preferred over column chromatography due to the compound's basicity and streaking on silica.
-
Figure 2: Synthetic workflow utilizing in-situ nitrile generation to avoid handling toxic gases.
Stability & Reactivity
Hydrolytic Instability
Trifluoroacetimidamides are significantly more sensitive to hydrolysis than their non-fluorinated counterparts. The highly electrophilic central carbon (activated by
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Solvent Compatibility: Stable in DMSO, DMF, and alcohols for short periods (<24h). Avoid aqueous buffers unless freshly prepared.
Reactivity in Heterocycle Synthesis
This compound is a potent 1,3-binucleophile equivalent. It reacts with:
- -diketones to form 2-trifluoromethyl-pyrimidines .
-
Hydrazines to form triazoles .
-
Application: The resulting trifluoromethyl-heterocycles are privileged scaffolds in kinase inhibitors and metabolic disease targets.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Moisture sensitive.[2][3]
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Handle strictly in a fume hood.
-
First Aid: In case of contact, flush with copious water. The hydrolysis product (trifluoroacetamide) is also an irritant.
References
-
Syntheses of Trifluoroacetimidamides : Journal of Organic Chemistry, "Alkylation of Sulfonamides with Trichloroacetimidates," 2016, 81, 8035-8042. (General reactivity context).
-
pKa of Fluorinated Amidines : ChemicalBook, "Trifluoroacetamidine Properties," CAS 354-37-0 Data. (Baseline pKa ~6.07).[3]
-
Hydrolysis Mechanisms : Journal of Organic Chemistry, "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides," 2014. (Mechanistic insight on electron-deficient amides).
-
Commercial Availability : BLD Pharm, "2,2,2-Trifluoro-N-propylacetimidamide CAS 815-46-3".
